1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate
Description
Properties
IUPAC Name |
oxalic acid;1-[4-(trifluoromethyl)phenoxy]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.C2H2O4/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13;3-1(4)2(5)6/h2-5,7H,6,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQATKHIDLZHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
O-Arylation of Amine Intermediates
The Williamson ether synthesis remains a cornerstone for constructing the aryl ether moiety. In a representative approach, 4-(trifluoromethyl)phenol undergoes nucleophilic substitution with a propan-2-amine derivative bearing a leaving group (e.g., mesylate or tosylate). For instance, 1-chloropropan-2-amine reacts with 4-(trifluoromethyl)phenol in the presence of potassium tert-butoxide in N-methylpyrrolidone (NMP) at 60–80°C, achieving 68–72% yield after purification. Challenges include the instability of unprotected amines, necessitating protective strategies such as acetonide or carbamate formation.
Reductive Amination of Ketone Precursors
Reductive amination offers a streamlined pathway by coupling 1-(4-(trifluoromethyl)phenoxy)propan-2-one with ammonia under hydrogenation conditions. Using Raney Nickel at 5×10⁵ Pa hydrogen pressure in methanol, this method achieves 85–90% conversion to the primary amine, with subsequent oxalate salt formation in ethyl acetate yielding >99% purity. This route avoids intermediate isolation, enhancing scalability.
Protective-Group Approaches and Hydrolysis
Urethane Protection and Alkaline Hydrolysis
Adapting methodologies from fluoxetine synthesis, N-ethoxycarbonylpropan-2-amine is O-arylated with 4-chloro-trifluoromethylbenzene in toluene. The resulting urethane undergoes hydrolysis with 3N NaOH at reflux, yielding the free amine. Critical to minimizing impurities is the use of toluene/xylene as the solvent, which reduces reaction times to 2–4 hours and suppresses byproduct formation. Post-hydrolysis, oxalate salt precipitation in ethyl acetate affords pharmaceutical-grade material without chromatography.
Epoxide Ring-Opening with Ammonia
Epichlorohydrin reacts with 4-(trifluoromethyl)phenol under basic conditions to form 1-(4-(trifluoromethyl)phenoxy)propylene oxide. Ring-opening with aqueous ammonia at 50°C produces the target amine in 65% yield. While efficient, this method requires careful pH control to avoid diol byproducts.
One-Pot Methodologies and Catalytic Innovations
Tandem O-Arylation/Reduction
A one-pot synthesis leverages Pd/C catalysis for simultaneous O-arylation of 3-hydroxypropan-2-amine with 4-iodo-trifluoromethylbenzene and in situ reduction of intermediates. This approach, conducted in dimethylacetamide at 100°C under hydrogen, achieves 78% yield with <1% impurities.
Perfluoroalkanesulfinate-Mediated Amination
Recent advances utilize sodium trifluoromethanesulfinate (CF₃SO₂Na) to introduce the amine group via radical pathways. In a methanol/water system under UV light, 1-(4-(trifluoromethyl)phenoxy)propene reacts with CF₃SO₂Na and ammonium persulfate, yielding the amine in 82% efficiency. This method avoids toxic reagents and aligns with green chemistry principles.
Oxalate Salt Formation and Purification
The free base is treated with oxalic acid in ethanol at 25–30°C, achieving near-quantitative precipitation. Recrystallization from hot water/ethanol (1:3) enhances purity to >99.5%, with residual solvents below ICH limits.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Reference |
|---|---|---|---|---|
| O-Arylation | 68–72 | 98.5 | Moderate | |
| Reductive Amination | 85–90 | 99.9 | High | |
| One-Pot Tandem | 78 | 99.2 | High | |
| Sulfinate Radical Amination | 82 | 98.8 | Moderate |
Industrial-Scale Considerations and Environmental Impact
Large-scale production favors reductive amination for its minimal purification steps and high throughput. Solvent recovery systems (e.g., toluene distillation) reduce waste, while catalytic hydrogenation aligns with EPA guidelines. Challenges include handling gaseous ammonia and ensuring Raney Nickel catalyst recycling.
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions include various derivatives that retain the trifluoromethyl group while modifying other parts of the molecule.
Scientific Research Applications
Chemical Properties and Structure
1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate has a unique molecular structure characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety. Its molecular formula is , with a molecular weight of 309.24 g/mol. The presence of the trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for drug development.
Medicinal Chemistry Applications
Potential Antidepressant Activity
Research indicates that compounds similar to this compound may exhibit antidepressant properties. Preliminary studies suggest that it could function similarly to fluoxetine derivatives, indicating potential efficacy in treating depression and anxiety disorders. The compound's interaction with serotonin receptors is of particular interest, as it may modulate neurotransmitter systems effectively.
Lead Compound for Drug Development
Due to its unique chemical structure, this compound may serve as a lead compound for synthesizing related pharmaceutical agents. The trifluoromethyl substitution pattern allows for stable interactions with biological targets, which can be leveraged to develop drugs with enhanced efficacy and reduced side effects .
Chemical Transformations
The reactivity of this compound is attributed to its amine group, which can participate in nucleophilic substitution reactions. This property is essential for its application in various chemical transformations, potentially leading to the synthesis of new derivatives with improved pharmacological profiles.
Case Studies and Research Findings
Study on Binding Affinity
A study investigating the binding affinity of this compound with serotonin receptors demonstrated promising results. Similar compounds have shown effectiveness in modulating neurotransmitter systems, suggesting that this compound could be further explored for its pharmacodynamics and pharmacokinetics .
Synthesis Methodologies
The synthesis of this compound typically involves several key steps that can be adapted based on available reagents and desired yields. Understanding these methodologies is crucial for researchers aiming to explore its applications further.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Trifluoromethylphenoxy vs. tert-Butylphenoxy Groups
Compounds like 4-(3-(4-(tert-butyl)phenoxy)propyl)morpholine hydrogen oxalate () replace -CF₃ with a bulkier tert-butyl group.
Salt Forms: Oxalate vs. Hydrochloride
The oxalate salt of the target compound likely offers superior solubility in polar solvents compared to the hydrochloride salt of 2-(4-(trifluoromethyl)phenoxy)propan-1-amine (). Oxalate salts are often preferred in drug formulations for improved bioavailability .
Heterocyclic Modifications
Pyridine- and piperazine-containing analogs (e.g., UDO in ) exhibit distinct target selectivity. The rigid pyridine core in UDO enhances binding to CYP51, a fungal enzyme, while the flexible propan-2-amine backbone in the target compound may favor CNS targets .
Pharmacological Activity
Fluoxetine () shares the trifluoromethylphenoxy motif but incorporates a longer propyl chain and N-methylation, enabling serotonin reuptake inhibition. The shorter propan-2-amine chain in the target compound may limit SSRI activity but favor alternative mechanisms, such as monoamine oxidase modulation .
Biological Activity
1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. The presence of the trifluoromethyl group and the phenoxy moiety contributes to its unique biological activity, making it a candidate for further research in the fields of psychiatry and neurology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄F₃NO₅, with a molecular weight of approximately 309.24 g/mol. The trifluoromethyl group enhances metabolic stability and bioavailability, which are critical factors in drug design. The oxalate salt form suggests potential solubility and stability advantages in biological systems.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly serotonin receptors. Similar compounds have demonstrated the ability to modulate these systems, suggesting that this compound may exhibit antidepressant properties akin to well-known selective serotonin reuptake inhibitors (SSRIs) like fluoxetine.
Binding Affinity Studies
Studies indicate that compounds with similar structures can bind effectively to serotonin receptors, which play a crucial role in mood regulation. Preliminary investigations suggest that this compound may also influence norepinephrine and dopamine pathways, further broadening its potential therapeutic applications.
Pharmacological Studies
Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound:
- Bioavailability : The compound is expected to exhibit high oral bioavailability due to its chemical structure.
- Metabolism : Initial studies suggest that it may undergo hepatic metabolism via cytochrome P450 enzymes, similar to other SSRIs, which could lead to significant drug-drug interactions.
Case Studies and Research Findings
Several studies have explored the effects of related compounds, providing insights into the potential efficacy of this compound:
- Antidepressant Activity : A study involving fluoxetine derivatives showed promise in improving depressive symptoms in animal models, suggesting that similar mechanisms may be at play with this compound.
- Anxiolytic Effects : Research on analogous compounds indicated potential anxiolytic properties, warranting further exploration into the therapeutic benefits for anxiety disorders.
- Neuroprotective Effects : Investigations into compounds with trifluoromethyl substitutions have indicated neuroprotective effects in neurodegenerative disease models, hinting at possible applications for conditions such as Alzheimer's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Fluoxetine | C₁₇H₁₈F₃N₁O | 345.79 g/mol | SSRI with established efficacy |
| Norfluoxetine | C₁₇H₁₈F₃N₂O | 338.33 g/mol | Active metabolite of fluoxetine |
| 3-(Trifluoromethyl)phenylpropan-1-amine | C₁₆H₁₆F₃N | 295.30 g/mol | Exhibits similar antidepressant properties |
This table illustrates how this compound compares structurally and functionally with established antidepressants.
Q & A
Basic: What are the standard synthetic routes for preparing 1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution of 4-(trifluoromethyl)phenol with a propan-2-amine derivative under basic conditions, followed by oxalate salt formation. Key intermediates, such as halogenated precursors or unprotected amines, are characterized using ¹H/¹³C NMR and mass spectrometry (MS) to confirm structural integrity . For example, cuprous oxide (10% catalyst loading) has been used in analogous reactions at 100°C for 6 hours to achieve high yields . Purity is assessed via HPLC (>98% purity thresholds are common) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in trifluoromethylphenoxy-propanamine synthesis?
Optimization involves:
- Catalyst screening : Cuprous oxide (Cu₂O) enhances coupling efficiency in aryl ether formations, as demonstrated in related trifluoromethylphenyl syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of phenolic intermediates.
- Temperature control : Reactions at 100°C balance kinetic efficiency with thermal stability of the trifluoromethyl group .
Advanced techniques like DoE (Design of Experiments) can systematically evaluate variables. Contradictions in yield data between studies may arise from differences in substrate activation (e.g., pre-functionalized halides vs. direct coupling) .
Basic: What analytical methods are critical for confirming the identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for verifying the trifluoromethyl group’s integrity (δ ~ -60 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₁F₃NO⁺) .
- HPLC with UV/ELSD detection : Quantifies purity and detects impurities like unreacted phenol or byproducts .
Advanced: How do structural modifications (e.g., substituent position on the phenyl ring) influence the compound’s pharmacological activity?
- Trifluoromethyl position : The para-substitution (4-position) enhances metabolic stability and lipophilicity, as seen in agrochemical analogs .
- Oxalate vs. hydrochloride salts : Oxalate salts may improve crystallinity and solubility, critical for in vitro assays. SAR studies on analogous compounds (e.g., 3-(4-methoxyphenoxy)propanamines) show that electron-withdrawing groups (e.g., -CF₃) enhance receptor binding affinity in serotoninergic systems .
- Chiral center : The propan-2-amine’s stereochemistry (R/S) can drastically alter bioactivity, requiring chiral HPLC or X-ray crystallography for resolution .
Basic: What safety precautions are required when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential irritancy (similar to trifluoromethylphenyl derivatives) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize acidic oxalate residues with sodium bicarbonate .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HEK-293 vs. CHO-K1) or buffer conditions.
- Metabolic stability testing : Use LC-MS/MS to quantify degradation products in plasma, as oxalate salts may hydrolyze under acidic conditions .
- Control experiments : Include reference compounds (e.g., BRL 15572 for serotonin receptor studies) to validate assay reproducibility .
Basic: What are the recommended storage conditions to ensure long-term stability?
- Temperature : Store at -20°C in airtight containers to prevent oxidation of the amine group .
- Desiccant : Include silica gel packs to mitigate hygroscopic degradation .
Advanced: What computational tools are useful for predicting the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Models binding to serotonin receptors (5-HT subtypes) using crystal structures (PDB: 6WGT) .
- QSAR models : Predict logP and pKa values to optimize pharmacokinetic profiles .
- DFT calculations : Assess the trifluoromethyl group’s electronic effects on aromatic ring reactivity .
Basic: How is the oxalate counterion verified in the final product?
- Titration : Acid-base titration with NaOH confirms oxalate content (2:1 amine:oxalate stoichiometry).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1300 cm⁻¹ (C-O) validate oxalate presence .
Advanced: What strategies mitigate byproduct formation during oxalate salt crystallization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
